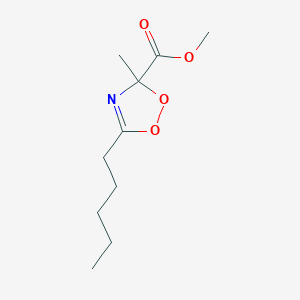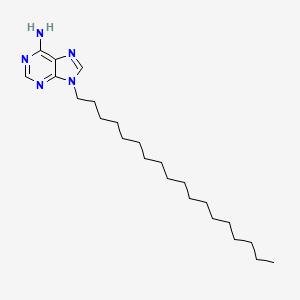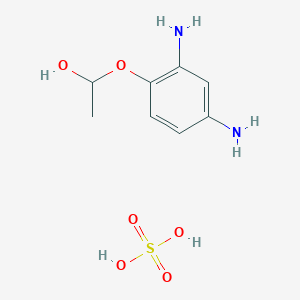
1-(2,4-Diaminophenoxy)ethanol; sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diaminophenoxyethanol sulfate is an organic compound with the chemical formula C8H14N2O6S. It is a white crystalline solid that is soluble in water and ethanol. This compound is known for its various applications in different fields, including its use as a corrosion inhibitor, bactericide, and antioxidant .
Preparation Methods
2,4-Diaminophenoxyethanol sulfate can be synthesized through the reaction of aniline and ethylene oxide. The synthetic route involves the following steps:
- Aniline and ethylene oxide are added to a reaction vessel in a 1:1 molar ratio.
- The mixture is stirred under suitable temperature conditions to facilitate the reaction.
- After the reaction is complete, the reaction mixture is extracted using an appropriate solvent.
- The product is then crystallized, filtered, and dried to obtain 2,4-diaminophenoxyethanol sulfate .
Chemical Reactions Analysis
2,4-Diaminophenoxyethanol sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups under suitable conditions.
Common reagents and conditions used in these reactions include:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, in the presence of catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,4-Diaminophenoxyethanol sulfate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in pharmaceutical formulations.
Industry: Employed as a corrosion inhibitor in the steel industry to prevent metal corrosion
Mechanism of Action
The mechanism of action of 2,4-diaminophenoxyethanol sulfate involves its interaction with molecular targets and pathways. In the context of its use as a hair dye ingredient, it acts as an oxidative dye precursor. When mixed with hydrogen peroxide, it undergoes oxidation to form colored compounds that impart color to the hair. The molecular targets include the hair fibers, where the dye molecules penetrate and bind to the hair structure .
Comparison with Similar Compounds
2,4-Diaminophenoxyethanol sulfate can be compared with other similar compounds such as:
2,4-Diaminophenoxyethanol dihydrochloride: Similar in structure but differs in the counterion (chloride vs. sulfate).
4-Amino-2-hydroxyethylphenol: Another compound with similar functional groups but different substitution patterns on the benzene ring.
The uniqueness of 2,4-diaminophenoxyethanol sulfate lies in its specific combination of functional groups and its sulfate counterion, which imparts distinct properties and applications .
Properties
Molecular Formula |
C8H14N2O6S |
|---|---|
Molecular Weight |
266.27 g/mol |
IUPAC Name |
1-(2,4-diaminophenoxy)ethanol;sulfuric acid |
InChI |
InChI=1S/C8H12N2O2.H2O4S/c1-5(11)12-8-3-2-6(9)4-7(8)10;1-5(2,3)4/h2-5,11H,9-10H2,1H3;(H2,1,2,3,4) |
InChI Key |
FBFCSRCNEPBFMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)OC1=C(C=C(C=C1)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid](/img/structure/B14009772.png)
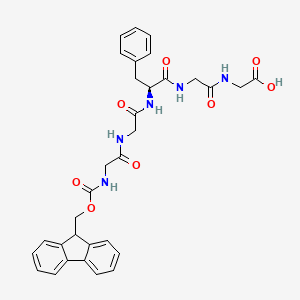
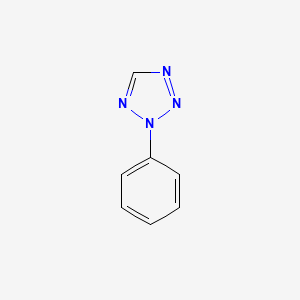
![Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate](/img/structure/B14009793.png)
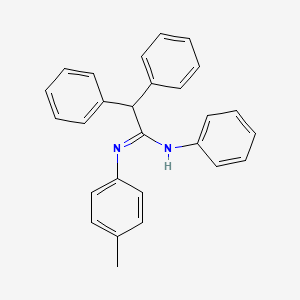
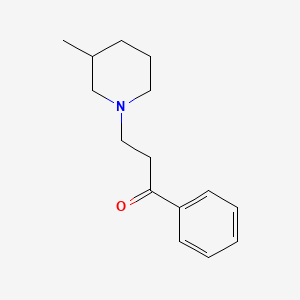
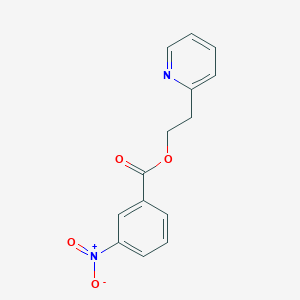
![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)
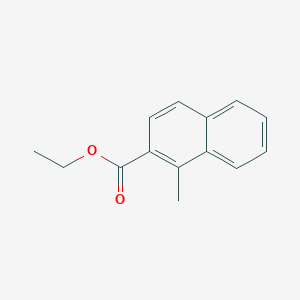

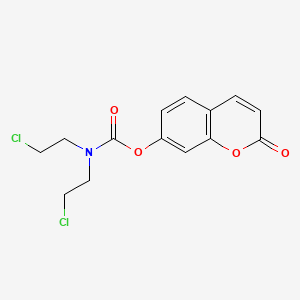
![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
